molecular formula C15H13IO3 B3187305 Methyl 2-(benzyloxy)-5-iodobenzoate CAS No. 146335-26-4

Methyl 2-(benzyloxy)-5-iodobenzoate

Cat. No.: B3187305
CAS No.: 146335-26-4
M. Wt: 368.17 g/mol
InChI Key: YVAHIUJFVCAHBL-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-iodobenzoate (CAS: 146335-26-4) is a substituted benzoate ester featuring a benzyloxy group at the 2-position and an iodine atom at the 5-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its synthesis involves the esterification of 2-hydroxy-5-iodobenzoic acid with methanol and oxalyl chloride, yielding the product in near-quantitative yields under reflux conditions . The benzyloxy group serves as a protective moiety for hydroxyl groups, enhancing stability during subsequent reactions, while the iodine atom acts as a leaving group in nucleophilic substitutions or transition metal-mediated couplings .

Properties

CAS No.

146335-26-4

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

IUPAC Name

methyl 5-iodo-2-phenylmethoxybenzoate

InChI

InChI=1S/C15H13IO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

YVAHIUJFVCAHBL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Methyl 2-(benzyloxy)-5-iodobenzoate can be contextualized by comparing it with analogs differing in substituents, electronic effects, and reactivity. Below is a detailed analysis supported by experimental data and literature.

Substituent Variations in the 2-Position

Methyl 2-ethoxy-5-iodobenzoate (CAS: 193882-67-6)
  • Structural Difference : The benzyloxy group is replaced with an ethoxy group.
  • Impact: Electronic Effects: The ethoxy group is a weaker electron-donor compared to benzyloxy, slightly reducing the electron density of the aromatic ring. Reactivity: Similar utility in cross-coupling reactions, though yields may vary due to electronic modulation. No direct yield data is available, but steric and electronic differences likely influence reaction kinetics .
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate (CAS: 1269461-73-5)
  • Structural Difference: A methoxycarbonyl-substituted phenoxy group replaces benzyloxy.
  • Impact :
    • Electronic Effects : The methoxycarbonyl group introduces electron-withdrawing character, polarizing the aromatic ring and activating the iodine for nucleophilic displacement.
    • Application : Enhanced reactivity in Suzuki-Miyaura couplings due to increased electrophilicity at the 5-position .
Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzoate (CAS: 1396966-21-4)
  • Structural Difference : A 4-chlorobenzoyloxy group substitutes benzyloxy.
  • Impact :
    • Electronic and Steric Effects : The electron-withdrawing chlorine and bulky benzoyl group reduce ring electron density and increase steric hindrance.
    • Utility : May hinder coupling reactions compared to the parent compound but could stabilize intermediates in multi-step syntheses .

Halogen and Functional Group Modifications

Methyl 5-iodosalicylate (CAS: 4068-75-1)
  • Structural Difference : A hydroxyl group replaces benzyloxy at the 2-position.
  • Impact :
    • Reactivity : The free hydroxyl group enables hydrogen bonding and participation in acid-base reactions, limiting its use in anhydrous conditions.
    • Protection Strategy : Unlike this compound, this compound requires protection of the hydroxyl group for reactions sensitive to protic environments .
Methyl 2-amino-5-iodobenzoate (CAS: 1464091-62-0)
  • Structural Difference: An amino group replaces benzyloxy.
  • Impact: Electronic Effects: The strong electron-donating amino group increases ring electron density, deactivating the iodine toward electrophilic substitution but activating it for radical reactions. Application: Primarily used in synthesizing heterocycles (e.g., benzimidazoles) rather than cross-coupling reactions .

Fluorinated Analogs

Methyl 2-{[(4-fluorophenyl)methyl]oxy}-5-iodobenzoate (CAS: 1285517-41-0)
  • Structural Difference : A 4-fluorobenzyloxy group replaces benzyloxy.
  • Impact :
    • Electronic Effects : Fluorine’s electron-withdrawing nature slightly reduces electron density at the aromatic ring.
    • Biological Relevance : Fluorination often enhances metabolic stability, making this analog valuable in medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Substituent (2-Position) Molecular Weight Key Reactivity/Application Reference
This compound 146335-26-4 Benzyloxy 368.18 Pd-catalyzed couplings (63% yield in sulfonylation)
Methyl 2-ethoxy-5-iodobenzoate 193882-67-6 Ethoxy 296.09 Cross-coupling with modulated electronics
Methyl 5-iodosalicylate 4068-75-1 Hydroxyl 278.04 Requires hydroxyl protection for anhydrous reactions
Methyl 2-amino-5-iodobenzoate 1464091-62-0 Amino 291.09 Benzimidazole synthesis
Methyl 2-{[(4-FPh)methyl]oxy}-5-iodobenzoate 1285517-41-0 4-fluorobenzyloxy 386.16 Enhanced metabolic stability

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